BENGHE Foundational & Exploratory

Check Availability & Pricing

L-Valine-*>N,ds: A Technical Guide for
Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: L-Valine-15N,d8

Cat. No.: B12395208

An In-depth Technical Guide on the Core Chemical Properties, Structure, and Experimental
Applications of L-Valine-t°N,ds for Researchers, Scientists, and Drug Development
Professionals.

This guide provides a comprehensive overview of the isotopically labeled amino acid L-Valine-
15N,ds, a critical tool in advanced biochemical and pharmaceutical research. Its utility in nuclear
magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and metabolic flux
analysis makes it invaluable for elucidating protein structure, dynamics, and metabolic
pathways.

Core Chemical Properties and Structure

L-Valine-1>N,ds is a stable, non-radioactive isotopologue of the essential amino acid L-valine.
The strategic replacement of atoms with their heavier isotopes—!°N at the amino group and
deuterium at eight positions on the carbon backbone—provides a distinct mass shift and
unique NMR properties, enabling precise tracking and quantification in complex biological
systems.

Quantitative Data Summary

The key chemical and physical properties of L-Valine-1°>N,ds are summarized in the tables
below. These properties are crucial for designing experiments and interpreting data.

Table 1: Chemical Identifiers and Formula
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Property Value

Molecular Formula CsH3Ds'>NO2

Linear Formula (CD3)2CDCD(*>NH2)CO:zH

Molecular Weight 126.19 g/mol

Mass Shift from Unlabeled M+9

Unlabeled CAS Number 72-18-4

SMILES [2H]IC([2H])([2HDC([2HD)(C([2H]([2HD[2H])--
INVALID-LINK--([15NH2])C(0)=0

InChl Key KZSNIWFQEVHDMF-XULXSAHRSA-N

Table 2: Physical and Chemical Properties

Property Value

Physical Form Solid, crystalline powder

Melting Point 295-300 °C (sublimes)

Isotopic Purity Typically 296% for >N and =96% for D

Room temperature, desiccated, protected from

Storage Conditions ]
light

Chemical Structure

The structure of L-Valine-1°N,ds features isotopic labels at specific positions, which is
fundamental to its application. The nitrogen atom of the amino group is >N, and eight hydrogen
atoms on the valine side chain and alpha-carbon are replaced by deuterium (d).

Caption: Chemical structure of L-Valine-1°N,ds.

Experimental Protocols
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L-Valine-1°N,ds is a versatile tool employed in several advanced analytical techniques. Below
are detailed methodologies for its key applications.

Protein Expression and Purification for NMR Studies

This protocol outlines the expression of a 1°>N-labeled protein in E. coli for analysis by
Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy. Deuteration is often
coupled with 13N labeling for larger proteins to reduce signal overlap and improve spectral
quality.

Methodology:

o Media Preparation: Prepare M9 minimal media. For 1°N labeling, use *>NH4Cl as the sole
nitrogen source. For deuteration, the media should be prepared in D20.

o Starter Culture: Inoculate a 5 mL LB medium with a freshly transformed colony of E. coli
BL21(DE3) cells carrying the plasmid for the protein of interest. Grow at 37°C until the ODeoo
reaches 0.7-0.8.

» Adaptation and Growth: Transfer the starter culture to 1 L of M9/D20 medium containing
15NH4Cl and deuterated glucose. Grow the culture at 37°C to an ODeoo of 0.6-0.8.

 Induction: Induce protein expression by adding IPTG to a final concentration of 1 mM.
Reduce the temperature to 18-25°C and continue to grow for 12-16 hours.

o Cell Harvesting and Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at
4°C. Resuspend the cell pellet in a lysis buffer and lyse the cells using sonication or a French
press.

o Protein Purification: Purify the labeled protein from the cell lysate using affinity
chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion
chromatography to ensure a homogenous sample.

 NMR Sample Preparation: Exchange the purified protein into an NMR buffer (e.g., 20 mM
phosphate, 50 mM NaCl, pH 6.5 in 90% H20/10% D20). Concentrate the protein to 0.5-1.0
mM.
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e NMR Data Acquisition: Record a 2D tH-1*N HSQC spectrum on an NMR spectrometer. This
experiment correlates the chemical shifts of amide protons with their directly bonded nitrogen
atoms, providing a unique fingerprint of the protein.

Stable Isotope Labeling by Amino Acids in Cell Culture
(SILAC)

SILAC is a powerful mass spectrometry-based technique for quantitative proteomics. L-Valine-
1°N,ds can be used as one of the "heavy" amino acids to differentiate protein populations.

Methodology:

¢ Cell Culture Adaptation: Culture two populations of cells. One population is grown in "light"
medium containing natural L-valine. The second population is grown in "heavy" SILAC
medium, where natural L-valine is replaced with L-Valine-*>N,ds. Cells should be cultured for
at least five passages to ensure complete incorporation of the labeled amino acid.

o Experimental Treatment: Once full incorporation is confirmed (typically >95%), apply the
experimental treatment to one cell population (e.g., drug treatment), while the other serves
as a control.

e Sample Preparation:
o Harvest and lyse the cells from both populations.
o Combine equal amounts of protein from the "light" and "heavy" cell lysates.
o Digest the combined protein mixture into peptides using trypsin.

o LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem
mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of peptides that
are chemically identical but differ in mass due to the isotopic labels.

o Data Analysis: Quantify the relative abundance of proteins by comparing the signal
intensities of the "light" and "heavy" peptide pairs. A ratio of 1:1 indicates no change in
protein expression, while a deviation from this ratio indicates up- or down-regulation in
response to the treatment.
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Caption: A typical workflow for a SILAC experiment.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b12395208?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12395208?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Use as an Internal Standard in LC-MS for Metabolomics

L-Valine-1°N,ds is an ideal internal standard for the quantification of endogenous L-valine in
biological samples due to its similar chemical and physical properties.

Methodology:

o Sample Collection and Preparation: Collect biological samples (e.g., plasma, cell culture
media). Perform a protein precipitation step, for example, by adding a cold organic solvent
like methanol or acetonitrile. Centrifuge to pellet the precipitated proteins.

 Internal Standard Spiking: Add a known amount of L-Valine-*>N,ds to the supernatant.

» Derivatization (Optional): Depending on the chromatographic method, derivatization of the
amino acids may be necessary to improve retention and ionization efficiency.

e LC-MS/MS Analysis:

o Inject the sample onto a suitable liquid chromatography column (e.g., HILIC or reversed-
phase) for separation.

o Perform detection using a tandem mass spectrometer operating in Multiple Reaction
Monitoring (MRM) mode.

o Define MRM transitions for both endogenous L-valine and the L-Valine-1>N,ds internal
standard.

e Quantification: Create a calibration curve using known concentrations of unlabeled L-valine
spiked with the same fixed concentration of the internal standard. Calculate the
concentration of L-valine in the biological samples by comparing the peak area ratio of the
analyte to the internal standard against the calibration curve.

Signaling and Metabolic Pathways

L-Valine is not only a building block for proteins but also an important signaling molecule and
metabolic intermediate. Isotopically labeled valine is crucial for tracing its fate in these
pathways.
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L-Valine Metabolism and PI3K/Akt Signaling

L-valine plays a role in various cellular processes, including the activation of the PI3K/Akt
signaling pathway, which is central to cell growth, proliferation, and survival. The catabolism of
valine feeds into the tricarboxylic acid (TCA) cycle, linking amino acid metabolism with central

carbon metabolism.
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Caption: L-Valine's role in signaling and metabolism.

 To cite this document: BenchChem. [L-Valine-1>N,ds: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12395208#I-valine-15n-d8-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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